

Sibirioside A: A Technical Deep Dive into its Physicochemical Properties and Biological Potential

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Compound of Interest

Compound Name: *Sibirioside A*

Cat. No.: *B2738941*

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Introduction

Sibirioside A, a phenylpropanoid glycoside isolated from the roots of *Scrophularia ningpoensis* Hemsl., is a natural compound that has garnered interest for its potential therapeutic applications, particularly in the context of metabolic diseases.^{[1][2]} This technical guide provides a comprehensive overview of the known physical and chemical properties of **Sibirioside A**, alongside an exploration of its biological activities and the methodologies used to elucidate them. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Sibirioside A** are crucial for its handling, formulation, and interpretation of its biological activity.

General and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₈ O ₁₂	[1]
Molecular Weight	472.44 g/mol	[1]
CAS Number	173046-19-0	[2]
IUPAC Name	[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate	[2]
InChI	InChI=1S/C21H28O12/c22-8-12-16(26)19(29)21(10-23,32-12)33-20-18(28)17(27)15(25)13(31-20)9-30-14(24)7-6-11-4-2-1-3-5-11/h1-7,12-13,15-20,22-23,25-29H,8-10H2/b7-6+/t12-,13-,15-,16-,17+,18-,19+,20-,21+/m1/s1	[2]
InChIKey	ASHAUBLELZYXKD-ZJKHXSAOSA-N	[2]
Canonical SMILES	C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O	[2]
Isomeric SMILES	C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2--INVALID-LINK--O[C@]3(--INVALID-LINK--CO)O)O)CO)O)O">C@HO	[2]

Physical Properties

While specific quantitative data for some physical properties of **Sibirioside A** are not readily available in the public domain, some information can be inferred from its chemical class and supplier data.

Property	Value	Reference/Note
Appearance	White to off-white powder	Inferred from typical appearance of purified natural glycosides.
Melting Point	Not definitively reported. A related compound, Pie feltarraenin A, has a melting point of 186-187 °C.	[2]
Optical Rotation	Not definitively reported. The presence of multiple chiral centers suggests it is optically active.	[3]
Solubility	Soluble in DMSO, pyridine, methanol, and ethanol.	Commercial supplier data.

Spectroscopic Data

The structural elucidation of **Sibirioside A** has been primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-performance liquid chromatography coupled with electrospray ionization and ion trap time-of-flight multistage mass spectrometry (HPLC-ESI-IT-TOF-MS_n) has been utilized to study the fragmentation of **Sibirioside A**. This technique is crucial for its identification in complex mixtures and for metabolic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy have been instrumental in determining the precise chemical structure of **Sibirioside A**, confirming the connectivity of the atoms and the stereochemistry of

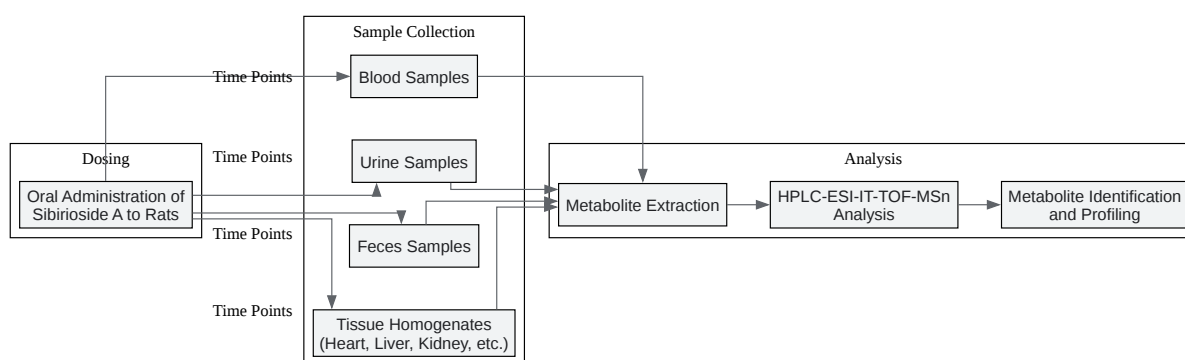
the glycosidic linkages.[4][5]

Biological Activity and Potential Therapeutic Applications

The primary reported biological activity of **Sibirioside A** is its potential for the treatment of diabetes.[1] In vivo studies in rats have shown that while the parent compound is widely distributed in various tissues, its metabolites are predicted to possess anti-diabetic properties.[3]

Experimental Workflow for in vivo Metabolism Study

The following diagram illustrates a typical workflow for investigating the metabolism of **Sibirioside A** in a rat model.



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*In vivo metabolism study workflow for **Sibirioside A**.*

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below is a generalized protocol for the extraction and analysis of **Sibirioside A** and its metabolites from biological samples, based on methodologies described in the literature.

Protocol: Analysis of Sibirioside A and its Metabolites by HPLC-ESI-IT-TOF-MSn

1. Sample Preparation:

- Plasma: Precipitate proteins with 3 volumes of acetonitrile, vortex, and centrifuge. Collect the supernatant.
- Urine: Dilute with an equal volume of acetonitrile, vortex, and centrifuge. Collect the supernatant.
- Feces and Tissue Homogenates: Homogenize in a mixture of methanol and water. Extract by sonication followed by centrifugation. Collect the supernatant.
- Dry all supernatants under a stream of nitrogen and reconstitute in the initial mobile phase for injection.

2. HPLC Conditions:

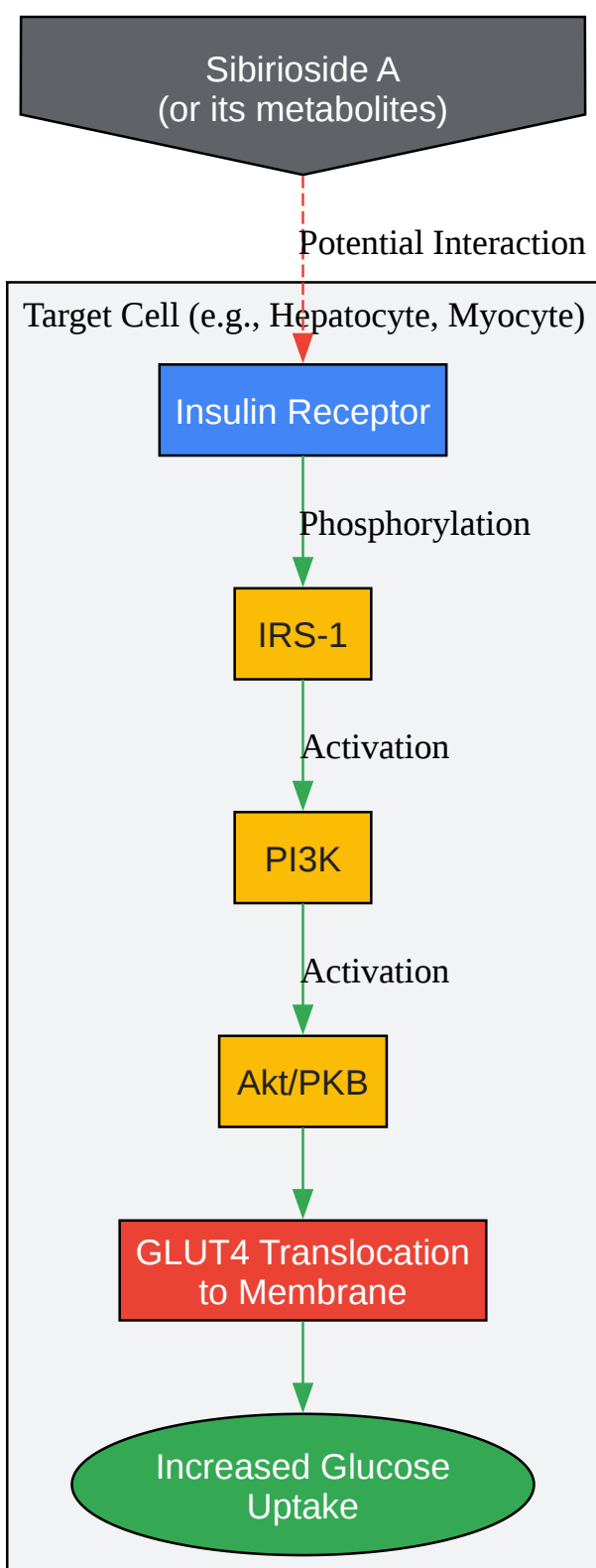
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
- Gradient Program: A linear gradient starting with a low percentage of B, gradually increasing to a high percentage of B over a set time to ensure separation of metabolites.
- Flow Rate: Typically 0.8-1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for phenylpropanoid glycosides.
- Mass Analyzer: Ion Trap Time-of-Flight (IT-TOF).
- Scan Range: A suitable m/z range to cover the parent compound and its expected metabolites (e.g., m/z 100-1000).
- MSn Analysis: Data-dependent acquisition to trigger fragmentation of the most abundant ions for structural elucidation.

Signaling Pathways

While the precise signaling pathways modulated by **Sibirioside A** are still under investigation, its potential anti-diabetic effect suggests possible interactions with pathways involved in glucose metabolism and insulin signaling. The diagram below represents a hypothetical signaling cascade that could be a target for **Sibirioside A** or its metabolites, based on common mechanisms of anti-diabetic compounds.



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*Hypothetical insulin signaling pathway potentially modulated by **Sibirioside A**.*

Conclusion

Sibirioside A is a phenylpropanoid glycoside with promising potential, particularly in the realm of anti-diabetic research. This guide has summarized the currently available physicochemical data and provided an overview of its biological context. Further research is warranted to fully elucidate its spectroscopic characteristics, confirm its physical properties, and, most importantly, to unravel the specific molecular mechanisms and signaling pathways through which it and its metabolites exert their biological effects. The detailed methodologies and structured data presented herein aim to provide a solid foundation for future investigations by researchers, scientists, and drug development professionals.

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